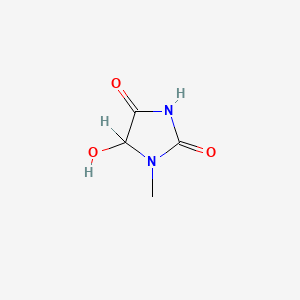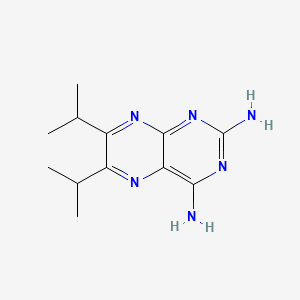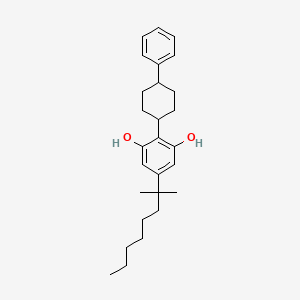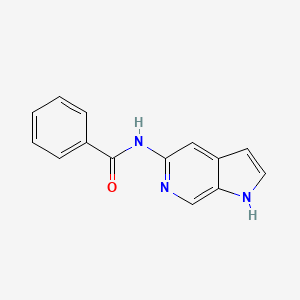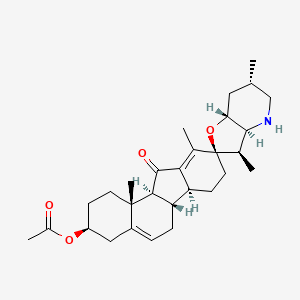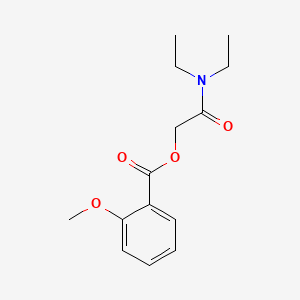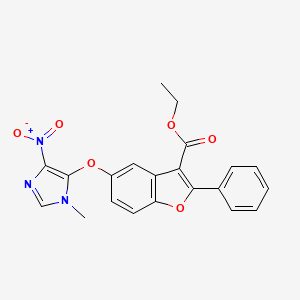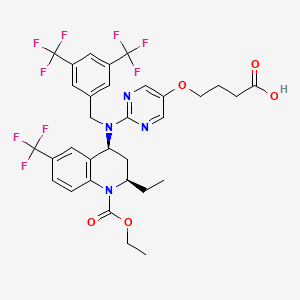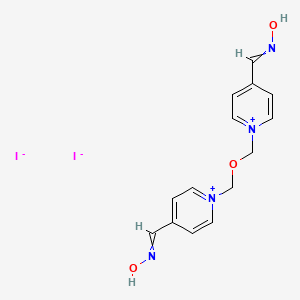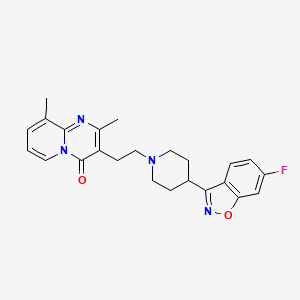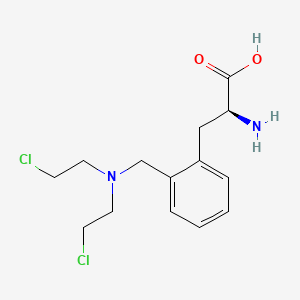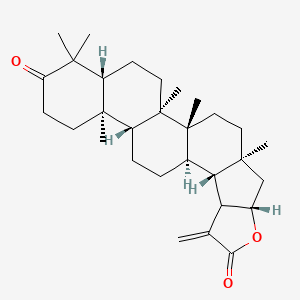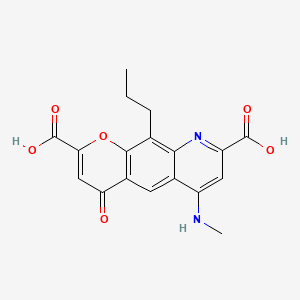
Minocromil
Overview
Description
Minocromil is a chemical compound that was studied as a histamine receptor antagonist for the treatment of asthma. It is known by its chemical name, 6-(methylamino)-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylic acid . Despite its potential, further development of the drug was discontinued .
Preparation Methods
The synthetic routes and reaction conditions for Minocromil involve several steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivatives.
Reaction Conditions: The reactions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the pyranoquinoline structure.
Industrial Production: Industrial production methods would likely involve large-scale reactions in batch reactors, followed by purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Minocromil undergoes various types of chemical reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to replace specific functional groups on the molecule.
Common Reagents and Conditions: Common reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Minocromil has been explored for various scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique chemical structure and reactivity.
Biology: In biological research, it has been investigated for its potential effects on histamine receptors and allergic responses.
Medicine: Although its development was discontinued, this compound was initially studied for its potential use in treating asthma and allergic conditions.
Mechanism of Action
Minocromil exerts its effects by acting as a histamine receptor antagonist. It inhibits the activation of inflammatory cells associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets. This inhibition prevents the release of inflammatory mediators such as histamine, prostaglandin D2, and leukotrienes, thereby reducing allergic and asthmatic responses .
Comparison with Similar Compounds
Minocromil can be compared with other similar compounds such as Nedocromil and Cromolyn:
Nedocromil: Like this compound, Nedocromil is a pyranoquinoline derivative used to treat allergic conjunctivitis and asthma. It also inhibits the release of inflammatory mediators.
Cromolyn: Cromolyn is another compound used to prevent allergic reactions and asthma. It stabilizes mast cells and prevents the release of histamine and other inflammatory substances.
Uniqueness: This compound’s unique chemical structure and specific histamine receptor antagonism differentiate it from these similar compounds .
Properties
IUPAC Name |
6-(methylamino)-4-oxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-3-4-8-15-9(11(19-2)6-12(20-15)17(22)23)5-10-13(21)7-14(18(24)25)26-16(8)10/h5-7H,3-4H2,1-2H3,(H,19,20)(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPRGCBYQSAAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=CC(=N2)C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234255 | |
| Record name | Minocromil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-44-1 | |
| Record name | Minocromil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minocromil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30234255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MINOCROMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37A9VKY5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Minocromil in preventing exercise-induced asthma (EIA) compared to Nedocromil Sodium?
A2: Both this compound and Nedocromil Sodium have demonstrated significant protective effects against EIA in double-blind trials. [] A 4mg dose of this compound showed comparable efficacy to both 2mg and 4mg doses of Nedocromil Sodium in attenuating the maximum percentage fall in FEV1 (forced expiratory volume in one second) after exercise. [] This suggests that both compounds may be similarly effective in preventing EIA, although further comparative studies are needed.
Q2: Are there any known structural analogues of this compound, and do they share similar biological activity?
A5: Yes, Nedocromil Sodium is a close structural analogue of this compound, both belonging to the pyrano[3,2-g]quinoline-2,8-dicarboxylic acid family. [] Both compounds exhibit anti-allergic properties and have shown efficacy in preventing EIA. [, ] This structural similarity suggests a potential structure-activity relationship within this class of compounds, although further research is needed to confirm this.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


